Dimethyl 4-aminopyridine-2,6-dicarboxylate
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Overview
Description
Dimethyl 4-aminopyridine-2,6-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, characterized by the presence of two ester groups and an amino group attached to the pyridine ring. This compound is known for its stability and is typically found as a white or off-white crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing dimethyl 4-aminopyridine-2,6-dicarboxylate involves the N-oxidation of pyridine, followed by a demethylation reaction using methanol . Another method includes the reduction of dimethyl 4-azidopyridine-2,6-dicarboxylate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-aminopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 4-aminopyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl pyridine-2,6-dicarboxylate
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
- Dimethyl 3-bromopyridine-2,6-dicarboxylate
- Dimethyl 4-bromopyridine-2,6-dicarboxylate
Uniqueness
Dimethyl 4-aminopyridine-2,6-dicarboxylate is unique due to the presence of both amino and ester functional groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Biological Activity
Dimethyl 4-aminopyridine-2,6-dicarboxylate (DMAPDC) is a pyridine derivative that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H10N2O4. The compound features two ester groups and an amino group attached to a pyridine ring, contributing to its unique chemical reactivity and biological interactions. It is typically presented as a white crystalline solid with stability under standard conditions.
The biological activity of DMAPDC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the ester groups can participate in nucleophilic substitution reactions. These interactions modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.
Neuroprotective Effects
Research indicates that DMAPDC exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and multiple sclerosis (MS). As a derivative of 4-aminopyridine, it shares similar mechanisms that enhance neuronal excitability by blocking potassium channels, which may improve synaptic transmission .
Case Study:
A study on peptide derivatives of 4-aminopyridine demonstrated that modifications could significantly reduce toxicity while maintaining neuroprotective effects. The new compounds showed negligible cytotoxicity in tumor cell lines and a marked reduction in acute toxicity compared to traditional 4-aminopyridine .
Antimicrobial Activity
DMAPDC has also been evaluated for its antimicrobial properties. A series of studies have shown that derivatives of dimethyl pyridine dicarboxylates exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds synthesized from DMAPDC displayed potent inhibitory effects against Escherichia coli and Klebsiella pneumoniae, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
Table 1: Biological Activities of DMAPDC Derivatives
Activity Type | Effectiveness | Reference |
---|---|---|
Neuroprotection | Enhanced synaptic transmission | |
Antimicrobial | Significant inhibition against E. coli and K. pneumoniae | |
Cytotoxicity | Low toxicity in tumor cell lines |
Synthesis and Structural Modifications
The synthesis of DMAPDC typically involves the esterification of pyridine dicarboxylic acid derivatives. Various structural modifications have been explored to enhance its bioactivity or reduce toxicity. For example, the introduction of different substituents at the 2 or 6 positions on the pyridine ring can significantly alter the compound's pharmacological profile .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms through which DMAPDC exerts its biological effects. This includes:
- In vivo Studies: Evaluating the efficacy and safety of DMAPDC in animal models to better understand its therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis: Investigating how changes in chemical structure influence biological activity to optimize lead compounds for drug development.
- Combination Therapies: Exploring the synergistic effects of DMAPDC with other therapeutic agents in treating complex diseases like AD and bacterial infections.
Properties
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSUWWTESDXNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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